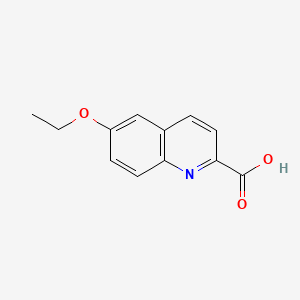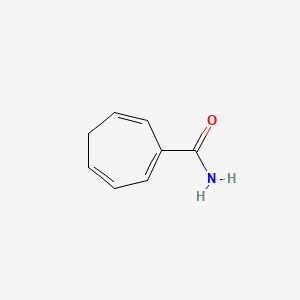
Bombinakinin M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Bombinakinin M is a synthetic product with potential research and development risk . It is used for research purposes only . Fragments of Bombinakinin M have been found in lipopolysaccharide-stimulated skin secretions of Bombina maxima .Molecular Structure Analysis
The molecular weight of Bombinakinin M is 2179.5 g/mol . Its IUPAC name is a long chain of amino acids, starting with L-alpha-aspartyl-L-leucylAplicaciones Científicas De Investigación
Amphibian Skin Secretion
Bombinakinin M is a type of bradykinin-related peptide (BRP) that has been found in the skin secretion of the Bombina maxima, a species of toad . These peptides are part of the amphibian’s innate immune system, helping them survive predators and infections from microorganisms for millions of years .
Bradykinin Agonist and Antagonist
Bombinakinin M, along with other BRPs, can act as bradykinin agonists and antagonists . Bradykinin is a peptide that causes blood vessels to dilate (expand), and therefore causes blood pressure to lower. As an agonist, Bombinakinin M can enhance this effect, while as an antagonist, it can block or dampen it .
Biosynthetic Kininogen
Bombinakinin M is derived from biosynthetic kininogen, a type of protein precursor . This suggests that Bombinakinin M could potentially be used in research related to protein synthesis and processing .
Lipopolysaccharide-Neutralizing Activity
Fragments of Bombinakinin M have been found in lipopolysaccharide-stimulated skin secretions of Bombina maxima . Lipopolysaccharides are large molecules found in the outer membrane of certain bacteria. They elicit strong immune responses in animals. The presence of Bombinakinin M fragments in these secretions suggests that it may have lipopolysaccharide-neutralizing activity, which could be useful in research related to bacterial infections .
Evolutionary Studies
The presence of Bombinakinin M in certain amphibian species and not others can provide important evidence in amphibian evolution . Studying the distribution and characteristics of Bombinakinin M across different species could help scientists understand how these species have evolved over time .
Drug Discovery
Given its diverse biological activities, Bombinakinin M has great potential for drug discovery . Its ability to act as a bradykinin agonist and antagonist, as well as its potential lipopolysaccharide-neutralizing activity, make it a promising candidate for the development of new drugs .
Mecanismo De Acción
Target of Action
Bombinakinin M is a potent bradykinin receptor agonist . It is highly selective for mammalian arterial smooth muscle bradykinin receptors . Bradykinin receptors are part of the G protein-coupled receptor family and play a crucial role in mediating the effects of bradykinin, a peptide that causes blood vessels to dilate (expand) and therefore causes blood pressure to lower.
Mode of Action
Bombinakinin M interacts with its targets, the bradykinin receptors, by binding to them and activating them . This activation leads to a series of events that result in the contraction of smooth muscle . Bombinakinin M displays around 50-fold greater potency than bradykinin, indicating a strong interaction with its targets .
Biochemical Pathways
It is known that the activation of bradykinin receptors can lead to various physiological responses, including the contraction of smooth muscle, inflammation, pain sensation, and regulation of blood pressure
Result of Action
The primary result of Bombinakinin M’s action is the dose-dependent contraction of smooth muscle . This is particularly evident in the guinea pig ileum, where Bombinakinin M has been shown to elicit contractile effects . This suggests that Bombinakinin M could potentially be used to modulate smooth muscle activity in various physiological contexts.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H159N31O24/c1-5-57(4)80(126-84(141)62(29-13-15-39-102)119-90(147)73-35-21-44-128(73)94(151)69(48-56(2)3)124-81(138)60(103)51-79(136)137)92(149)123-68(52-76(104)133)87(144)118-63(30-16-40-111-98(105)106)83(140)117-61(28-12-14-38-101)82(139)115-54-78(135)127-43-19-34-72(127)89(146)120-64(31-17-41-112-99(107)108)93(150)131-47-23-37-75(131)96(153)130-46-20-33-71(130)88(145)114-53-77(134)116-66(49-58-24-8-6-9-25-58)85(142)125-70(55-132)95(152)129-45-22-36-74(129)91(148)122-67(50-59-26-10-7-11-27-59)86(143)121-65(97(154)155)32-18-42-113-100(109)110/h6-11,24-27,56-57,60-75,80,132H,5,12-23,28-55,101-103H2,1-4H3,(H2,104,133)(H,114,145)(H,115,139)(H,116,134)(H,117,140)(H,118,144)(H,119,147)(H,120,146)(H,121,143)(H,122,148)(H,123,149)(H,124,138)(H,125,142)(H,126,141)(H,136,137)(H,154,155)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEWOWMYALYVCG-UOGIEMGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H159N31O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2179.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bombinakinin M | |
Q & A
Q1: What is the biological origin of Bombinakinin M and how is it produced?
A1: Bombinakinin M is a novel bradykinin-related peptide discovered in the skin secretions of the Chinese red belly toad, Bombina maxima []. Unlike mammalian bradykinin, which is produced from a single precursor protein, Bombinakinin M is generated from a unique precursor containing six identical copies of a 28-amino-acid peptide unit []. This precursor is cleaved at specific sites to release the mature Bombinakinin M peptide. This unique biosynthesis pathway suggests a distinct evolutionary path for amphibian skin peptides compared to mammalian systems.
Q2: What is the primary structure of Bombinakinin M and how does it relate to other known peptides?
A2: The amino acid sequence of Bombinakinin M is DLPKINRKGPRPPGFSPFR []. This sequence represents an N-terminally extended bradykinin structure. The presence of six identical copies of Bombinakinin M within its precursor protein is also a notable feature []. This unusual structure suggests a potentially unique mechanism of action and biological function compared to other known bradykinin-related peptides.
Q3: Have any studies explored the potential biological activities of Bombinakinin M fragments?
A3: Yes, research has indicated that fragments of Bombinakinin M, found in the skin secretions of Bombina maxima stimulated with lipopolysaccharide (LPS), exhibit LPS-neutralizing activity []. This finding suggests that Bombinakinin M, or its derived fragments, might play a role in the toad's innate immune response to bacterial infection.
Q4: Are there any known antagonists of Bombinakinin M?
A4: Research focusing on the cloning of bradykinin precursor cDNAs from the skin of Bombina maxima has revealed the existence of potential Bombinakinin M antagonists []. This discovery opens up interesting avenues for further research into the specific functions and interactions of Bombinakinin M within biological systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)


![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)
![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)